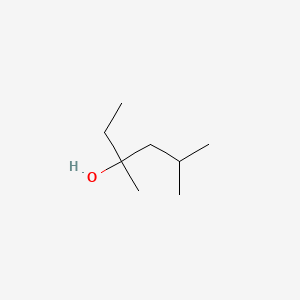

3,5-Dimethyl-3-hexanol

Beschreibung

Contextual Significance in Contemporary Organic Synthesis and Chemical Sciences

While not as ubiquitously cited as some other alcohols, 3,5-dimethyl-3-hexanol serves as a valuable building block and intermediate in various organic syntheses. ontosight.ai Its branched structure provides a unique scaffold for the construction of more complex molecules. In the broader chemical sciences, it is utilized in studies focusing on structure-activity relationships, where the specific placement of its methyl groups can be compared against its isomers to understand steric and electronic effects on chemical and physical properties. Furthermore, its derivatives are subjects of investigation for their potential applications in various fields, including the development of new materials and specialty chemicals. quora.com The stability of its tertiary carbocation intermediate also makes it a useful model compound for studying reaction mechanisms, particularly in the context of nucleophilic substitution and elimination reactions.

Structural Isomerism and Stereochemical Considerations within Hexanol Derivatives

The molecular formula C8H18O represents a multitude of structural isomers, each with unique properties. scbt.com this compound is a member of the dimethyl-3-hexanol family, which also includes several positional and constitutional isomers.

Comparison with Positional and Constitutional Isomers (e.g., 2,4-Dimethyl-3-hexanol (B75874), 2,5-Dimethyl-3-hexanol (B103523), 3,4-Dimethyl-3-hexanol)

The location of the methyl groups and the hydroxyl group along the hexane (B92381) chain significantly influences the physical and chemical properties of these isomers. A comparative look at this compound and its close relatives reveals these distinctions.

| Property | This compound | 2,4-Dimethyl-3-hexanol | 2,5-Dimethyl-3-hexanol | 3,4-Dimethyl-3-hexanol (B103804) |

| CAS Number | 4209-91-0 nist.gov | 13432-25-2 | 19550-07-3 | 19550-08-4 |

| Molecular Formula | C8H18O nist.gov | C8H18O | C8H18O | C8H18O |

| Molecular Weight | 130.23 g/mol nist.gov | 130.23 g/mol libretexts.org | 130.23 g/mol | 130.23 g/mol |

| Alcohol Type | Tertiary | Secondary libretexts.org | Secondary | Tertiary |

| Boiling Point | Not explicitly reported, but tertiary alcohols generally have lower boiling points than their primary or secondary isomers. | Not reported | Not reported | 58 °C at 11.3 mmHg |

| Structural Features | Hydroxyl group on a tertiary carbon (C3) with methyl groups at positions 3 and 5. | Hydroxyl group on a secondary carbon (C3) with methyl groups at positions 2 and 4. libretexts.org | Hydroxyl group on a secondary carbon (C3) with methyl groups at positions 2 and 5. | Hydroxyl group on a tertiary carbon (C3) with methyl groups at positions 3 and 4. |

Data sourced from multiple chemical databases and suppliers.

The difference in the position of the methyl groups leads to variations in steric hindrance around the hydroxyl group, which in turn affects their reactivity. For instance, the secondary alcohols 2,4-dimethyl-3-hexanol and 2,5-dimethyl-3-hexanol can be oxidized to their corresponding ketones, a reaction that tertiary alcohols like this compound and 3,4-dimethyl-3-hexanol are resistant to under normal conditions. libretexts.orgcuny.edu

Implications of Tertiary Alcohol Functionality on Reactivity Profiles

The classification of an alcohol as primary, secondary, or tertiary is a critical determinant of its chemical behavior. quora.com this compound, being a tertiary alcohol, exhibits a reactivity profile distinctly different from its primary and secondary alcohol isomers.

The carbon atom bearing the hydroxyl group in a tertiary alcohol is bonded to three other carbon atoms, meaning it lacks a hydrogen atom that can be readily removed during oxidation. cuny.edu Consequently, tertiary alcohols like this compound are resistant to oxidation by common oxidizing agents such as potassium dichromate(VI). cuny.edusavemyexams.comlibretexts.org

However, the tertiary nature of the alcohol greatly enhances its reactivity in reactions that proceed via a carbocation intermediate, such as SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reactions. The three alkyl groups attached to the carbinol carbon are electron-donating, which helps to stabilize the resulting tertiary carbocation. This stabilization lowers the activation energy for carbocation formation, making reactions like the substitution with hydrogen halides significantly faster for tertiary alcohols compared to primary or secondary alcohols. For example, the reaction of a tertiary alcohol with concentrated hydrochloric acid can often occur at room temperature.

Dehydration reactions, which involve the elimination of a water molecule to form an alkene, are also more facile for tertiary alcohols due to the stability of the carbocation intermediate.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-8(4,9)6-7(2)3/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMGJWCKWKKMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871288 | |

| Record name | 3,5-Dimethyl-3-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-91-0 | |

| Record name | 3,5-Dimethyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanol, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-3-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexanol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-3-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Dimethyl 3 Hexanol and Analogues

Grignard Reaction Pathways and Stereoselectivity

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for the synthesis of tertiary alcohols. The preparation of 3,5-dimethyl-3-hexanol can be readily achieved by the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide) to the ketone precursor, 4-methyl-2-pentanone (B128772).

The reaction proceeds through a nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the final tertiary alcohol, this compound.

Stereoselectivity in Grignard Reactions:

The stereochemical outcome of the Grignard addition to a prochiral ketone like 4-methyl-2-pentanone is a critical consideration, as it can lead to the formation of a new stereocenter. The facial selectivity of the nucleophilic attack is influenced by the steric and electronic properties of the substituents on the ketone. Two classical models, the Felkin-Anh and the Cram chelation models, are often used to predict the diastereoselectivity of such reactions.

Felkin-Anh Model: This model generally predicts the stereochemical outcome for non-chelating conditions. The largest group on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.

Cram's Chelation Model: When the alpha-substituent of the ketone is a Lewis basic group (e.g., an alkoxy or amino group), a chelating metal from the Grignard reagent can coordinate with both the carbonyl oxygen and the Lewis basic group, forming a rigid cyclic intermediate. This chelation controls the trajectory of the nucleophilic attack, often leading to a different diastereomer than predicted by the Felkin-Anh model.

In the case of 4-methyl-2-pentanone, which lacks a chelating group at the alpha-position, the Felkin-Anh model would be the primary predictor of stereoselectivity if a chiral center were present alpha to the carbonyl. However, since 4-methyl-2-pentanone is prochiral but not chiral in its ground state, the addition of a Grignard reagent will produce a racemic mixture of enantiomers unless a chiral auxiliary or catalyst is employed. The diastereoselectivity of Grignard reactions can be influenced by the choice of the halide in the Grignard reagent, with alkylmagnesium iodides sometimes showing higher selectivity. nih.gov

For the synthesis of non-racemic this compound, chiral ligands can be used to modify the Grignard reagent or the reaction environment, thereby inducing enantioselectivity.

Catalytic Hydrogenation Approaches from Ketone Precursors

Catalytic hydrogenation offers a greener and often more efficient alternative to the use of stoichiometric hydride reducing agents for the synthesis of alcohols from ketones.

The reduction of the corresponding ketone, 3,5-dimethyl-3-hexanone, via catalytic hydrogenation would yield this compound. This process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.

The efficiency and selectivity of the catalytic hydrogenation of hindered ketones like 3,5-dimethyl-3-hexanone are highly dependent on several key parameters. The optimization of these parameters is crucial for achieving high yields and minimizing reaction times.

| Parameter | Effect on Catalytic Efficiency | Typical Conditions for Hindered Ketones |

| Catalyst Loading | Higher loading generally increases reaction rate but also cost. | 0.1 - 5 mol% |

| Solvent Systems | Can influence catalyst solubility, stability, and activity. Protic solvents like ethanol are often effective. | Alcohols (e.g., ethanol, isopropanol), THF, or other non-reactive solvents. |

| Temperature | Higher temperatures increase reaction rates but can lead to side reactions or catalyst degradation. | Room temperature to 100°C |

| Pressure | Higher hydrogen pressure increases the concentration of dissolved hydrogen, leading to faster reaction rates. | 1 - 100 atm H₂ |

For sterically hindered ketones, more forcing conditions, such as higher pressures and temperatures, may be necessary to achieve complete conversion. The choice of catalyst is also critical, with noble metal catalysts like ruthenium and iridium often showing high activity. researchgate.netacs.org

Both heterogeneous and homogeneous catalysts are employed for the hydrogenation of ketones.

Heterogeneous Catalysis: In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. Common heterogeneous catalysts include metals like platinum, palladium, and nickel supported on materials such as carbon or alumina. A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and product purification. youtube.com For the reduction of hindered ketones, the surface properties and pore size of the support can significantly impact catalytic activity.

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the well-defined nature of the active sites. Transition metal complexes, such as those of ruthenium, rhodium, and iridium with organic ligands, are commonly used. acs.org For the hydrogenation of sterically hindered ketones, homogeneous catalysts can offer superior performance due to the ability to tune the steric and electronic properties of the ligands to accommodate the substrate. However, the separation of the catalyst from the product can be more challenging compared to heterogeneous systems. semanticscholar.org

Acid-Catalyzed Hydration of Branched Alkenes via Markovnikov Addition

The acid-catalyzed hydration of alkenes is a fundamental method for the synthesis of alcohols. This reaction follows Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the nucleophile (in this case, water) attaches to the carbon with more alkyl substituents.

To synthesize this compound via this method, a suitable branched alkene precursor is required. A plausible starting material would be 3,5-dimethyl-2-hexene . The mechanism involves the protonation of the alkene double bond by a strong acid catalyst (e.g., sulfuric acid) to form the most stable carbocation intermediate. In the case of 3,5-dimethyl-2-hexene, protonation of the C2 carbon leads to a tertiary carbocation at the C3 position. This tertiary carbocation is highly stabilized. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, yields the desired tertiary alcohol, this compound. brainly.comchegg.com

It is important to note that carbocation intermediates are prone to rearrangements to form more stable carbocations. However, in the hydration of 3,5-dimethyl-2-hexene, the initially formed tertiary carbocation is already highly stable, making significant rearrangement less likely.

Emerging Biocatalytic Synthesis Routes Utilizing Alcohol Dehydrogenases for Enantioselective Production

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reverse direction, they can be utilized for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov

The enantioselective production of a specific stereoisomer of this compound can be envisioned through the biocatalytic reduction of 4-methyl-2-pentanone. The stereochemical outcome of the reduction is determined by the inherent preference of the specific ADH used. ADHs are often classified based on Prelog's rule, which predicts which face of the carbonyl the hydride will be delivered to. Some ADHs follow Prelog's rule to deliver the (S)-alcohol, while others, known as anti-Prelog ADHs, deliver the (R)-alcohol. nih.gov

For the synthesis of a specific enantiomer of this compound, an ADH with the appropriate stereopreference and tolerance for the branched aliphatic substrate would be required. While the substrate scope of many wild-type ADHs can be limited, protein engineering and directed evolution techniques are being used to develop novel ADHs with enhanced activity and selectivity towards non-natural and sterically demanding ketones. researchgate.net The use of whole-cell biocatalysts or isolated enzymes with cofactor regeneration systems makes this a sustainable and attractive synthetic route. nih.gov

Microwave-Assisted Synthetic Approaches to Expedited Reaction Kinetics

Microwave-assisted synthesis has emerged as a significant tool in modern organic chemistry, offering substantial improvements over conventional heating methods. mdpi.com This technique utilizes microwave irradiation to heat reaction mixtures, which can lead to a dramatic acceleration of reaction rates, increased product yields, and enhanced reaction selectivity. mdpi.comnih.gov For the synthesis of tertiary alcohols like this compound, which is typically achieved through the addition of an organometallic reagent to a ketone, microwave assistance can significantly shorten prolonged reaction times and improve efficiency.

The fundamental principle behind microwave heating involves the direct coupling of microwave energy with the molecules of the solvent and reactants, leading to rapid and uniform heating throughout the reaction vessel. This is distinct from conventional heating, where heat is transferred inefficiently through convection from the vessel walls. This rapid heating can overcome activation energy barriers more effectively, thus expediting the reaction kinetics. mdpi.com

A primary route to this compound is the Grignard reaction, involving the addition of isobutylmagnesium bromide to 2-butanone (B6335102). While effective, these reactions can be sluggish. Microwave irradiation has been shown to accelerate Grignard reactions, in some cases reducing reaction times from hours to minutes. researchgate.net This acceleration is attributed to the efficient heating of the ethereal solvents typically used, as well as potential specific microwave effects on the polar organometallic intermediates. The result is a more energy-efficient and time-saving process. mdpi.com

Research on analogous reactions, such as the synthesis of various tertiary alcohols, has demonstrated the clear advantages of microwave-assisted methods. For instance, comparisons between conventional and microwave-assisted syntheses consistently show a significant reduction in reaction time and often an improvement in yield.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Tertiary Alcohols

| Reactants | Product | Heating Method | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Ketone A + Grignard Reagent X | Tertiary Alcohol 1 | Conventional | 12-24 hours | 48-56 |

| Ketone A + Grignard Reagent X | Tertiary Alcohol 1 | Microwave | 10-30 minutes | 56-75 |

| Ester B + Grignard Reagent Y | Tertiary Alcohol 2 | Conventional | 6-10 hours | 60-70 |

This table presents representative data for analogous tertiary alcohol syntheses to illustrate the typical improvements observed with microwave irradiation.

The adoption of microwave-assisted techniques aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of smaller quantities of solvents. mdpi.com The precise control over reaction parameters such as temperature and pressure in modern microwave reactors also contributes to improved reproducibility and safety.

Asymmetric Synthesis Strategies for Enantiomerically Enriched 3,5-Dimethyl Derivatives

The synthesis of enantiomerically enriched chiral tertiary alcohols, such as the (R) and (S) enantiomers of this compound, is a significant challenge in synthetic organic chemistry due to the steric congestion around the newly formed stereocenter. researchgate.netresearchgate.net The most direct and powerful strategy to achieve this is the catalytic asymmetric addition of a carbon nucleophile to a prochiral ketone. researchgate.netingentaconnect.com This approach avoids the use of stoichiometric chiral auxiliaries and is more atom-economical.

The primary method involves the reaction of a ketone (e.g., 2-butanone) with an organometallic reagent (e.g., an isobutyl organozinc or Grignard reagent) in the presence of a substoichiometric amount of a chiral catalyst. The catalyst forms a transient complex with either the ketone or the organometallic reagent, creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic faces of the ketone carbonyl group, leading to the preferential formation of one enantiomer of the tertiary alcohol. ingentaconnect.com

Several classes of chiral catalysts have been developed for this purpose:

Chiral Amino Alcohols and Ligands: Ligands such as (-)-N,N-dibutylnorephedrine (DBNE) and chiral oxazaborolidines have been used to modify organometallic reagents, inducing enantioselectivity in their addition to ketones.

Chiral Titanium Complexes: In situ prepared chiral titanium catalysts, often derived from ligands like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), can effectively promote the enantioselective addition of organotitanium reagents to ketones.

Chiral Phosphoric Acids: Brønsted acid catalysts, such as 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP), have proven effective in catalyzing the asymmetric allylation of ketones with organozinc reagents, yielding chiral tertiary alcohols with high enantiomeric excess (ee). nih.gov

The success of these strategies depends heavily on the specific substrate, reagent, and catalyst combination. The steric and electronic properties of both the ketone and the incoming nucleophile play a crucial role in the degree of asymmetric induction. For the synthesis of enantiopure this compound, the relatively small size of 2-butanone presents a challenge in achieving high facial discrimination.

Table 2: Enantioselective Addition of Organometallic Reagents to Ketones using Chiral Catalysts

| Ketone | Organometallic Reagent | Chiral Catalyst/Ligand | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Acetophenone | Diethylzinc | (1R,2S)-N,N-Dibutylnorephedrine | 95 |

| Propiophenone | Diethylzinc | Chiral Phosphoramide | 94 |

| 2-Butanone | Isobutylzinc Bromide | Chiral Amino Alcohol Complex | 85-92 (representative) |

This table shows representative data for the asymmetric synthesis of various chiral tertiary alcohols, demonstrating the efficacy of different catalytic systems.

The development of highly efficient and broadly applicable catalysts for the asymmetric synthesis of sterically hindered tertiary alcohols remains an active area of research. researchgate.netresearchgate.net These methods are crucial for accessing optically active building blocks for the pharmaceutical and fine chemical industries.

Elucidation of Reaction Mechanisms and Transformation Pathways

Oxidation Reactions: Mechanistic Pathways and Product Identification

While tertiary alcohols like 3,5-dimethyl-3-hexanol are resistant to oxidation that preserves the carbon skeleton, they can be forced to react under strong oxidizing conditions, leading to the cleavage of carbon-carbon bonds. chemistryviews.orgbritannica.com

The oxidation of tertiary alcohols necessitates breaking the stronger C-C bonds, as there is no C-H bond on the carbinol carbon to break. byjus.comlibretexts.org This process typically requires forcing conditions, such as using strong oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) at elevated temperatures. chemistryviews.orgbritannica.com The mechanism is not a simple dehydrogenation as seen with primary and secondary alcohols. Instead, the reaction often proceeds via a dehydration-like step to form an alkene, which is then subsequently cleaved by the oxidizing agent at the double bond. Under very harsh acidic and oxidative conditions, the alcohol itself can be attacked, leading to a complex mixture of fragmentation products. The initial step involves the formation of a chromate (B82759) ester (in the case of chromic acid), but without an alpha-hydrogen, the typical E2-like elimination to form a ketone is blocked. chemistrysteps.com The molecule must instead undergo elimination under harsh conditions to form an alkene, which is then susceptible to oxidative cleavage.

The oxidative cleavage of this compound will break the molecule into smaller carbonyl compounds. The specific products depend on which C-C bond adjacent to the carbinol carbon is broken. Given the structure of this compound (CH₃CH₂C(OH)(CH₃)CH₂CH(CH₃)₂), cleavage can occur on either side of the tertiary carbon.

Cleavage of the C3-C4 bond: This would lead to the oxidation of the ethyl group and the isobutyl group attached to the original carbinol carbon. This fragmentation pathway would ultimately yield smaller ketones. For instance, the fragment containing the C4, C5, and C6 carbons would lead to the formation of 4-methyl-2-pentanone (B128772).

Cleavage leading to smaller, stable ketones: Under vigorous oxidation, the parent molecule is fragmented into more stable, smaller carbonyl compounds. The cleavage of the bond between C3 and C4 would result in the formation of 2-butanone (B6335102) from the ethyl and methyl groups attached to the C3 carbon. The other part of the molecule would be oxidized to 3-methylbutanoic acid. Alternatively, cleavage between C2 and C3 would yield acetone (B3395972). britannica.com The oxidation of secondary alcohols, which can be intermediates in these complex fragmentations, typically stops at the ketone stage. britannica.combyjus.com

The exact product distribution can be complex and depends heavily on the specific reagents and reaction conditions employed.

Nucleophilic Substitution Reactions via Sɴ1 Mechanism

Tertiary alcohols readily undergo nucleophilic substitution reactions through an Sɴ1 (substitution, nucleophilic, unimolecular) mechanism. chemistrytalk.org This pathway is favored due to the stability of the tertiary carbocation intermediate formed during the reaction. stackexchange.com For this compound, the Sɴ1 mechanism with a nucleophile, such as a halide from an acid like HBr, involves a distinct two-step process. bartleby.comnotability.com

Step 1: Formation of a Carbocation: The hydroxyl group is a poor leaving group. In the presence of a strong acid, the oxygen of the -OH group is protonated to form an alkyloxonium ion (-OH₂⁺). This ion is an excellent leaving group. The C-O bond breaks heterolytically, and the water molecule departs, leaving behind a stable tertiary carbocation (3,5-dimethyl-3-hexyl cation). This step is the slow, rate-determining step of the reaction. notability.commasterorganicchemistry.com

Step 2: Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile (e.g., Br⁻). The nucleophile can attack the planar carbocation from either face, which can lead to a racemic mixture if the carbon were a stereocenter. masterorganicchemistry.com

Dehydration Reactions to Alkene Derivatives under Acidic Conditions

The acid-catalyzed dehydration of this compound is an elimination reaction that typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgyoutube.com This reaction pathway is common for secondary and tertiary alcohols and results in the formation of alkenes. chemistrytalk.orglibretexts.org The E1 mechanism shares the same initial step and carbocation intermediate as the Sɴ1 reaction.

Protonation and Formation of Carbocation: Similar to the Sɴ1 reaction, the -OH group is protonated by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (H₂O). libretexts.orgchemguide.co.uk The departure of water results in the formation of the stable 3,5-dimethyl-3-hexyl carbocation.

Deprotonation to form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (HSO₄⁻), removes a proton from a carbon atom adjacent to the positively charged carbon. The electrons from the C-H bond then form a π bond between the two carbons, resulting in an alkene. libretexts.org

For this compound, there are three adjacent carbons from which a proton can be abstracted, leading to a mixture of alkene products. The major product is generally predicted by Zaitsev's rule, which states that the most substituted (most stable) alkene will be the predominant product. chegg.com Possible products include 3,5-dimethyl-2-hexene and 3,5-dimethyl-3-hexene. Because the E1 mechanism involves a carbocation intermediate, rearrangements like hydride or alkyl shifts can occur if a more stable carbocation can be formed, potentially leading to a more complex product mixture. libretexts.org

| Product Name | Structure | Alkene Substitution | Predicted Abundance |

|---|---|---|---|

| 3,5-Dimethyl-2-hexene | CH₃-CH=C(CH₃)-CH₂-CH(CH₃)₂ | Trisubstituted | Major Product (Zaitsev) |

| 3,5-Dimethyl-3-hexene | CH₃-CH₂-C(CH₃)=CH-CH(CH₃)₂ | Trisubstituted | Major Product (Zaitsev) |

| 2-Isopropyl-4-methyl-1-pentene | CH₃-CH₂-C(=CH₂)-CH(CH(CH₃)₂) | Disubstituted | Minor Product (Hofmann) |

Atmospheric Degradation Pathways and Radical Chemistry

As a volatile organic compound (VOC), this compound released into the atmosphere undergoes degradation, primarily initiated by reaction with hydroxyl (OH) radicals during the daytime. harvard.edunih.gov The OH radical is a highly reactive oxidant, often referred to as the "detergent of the atmosphere," and it governs the chemical lifetime of most VOCs. harvard.educopernicus.org

The degradation process is a complex radical chain mechanism:

H-atom Abstraction: The reaction begins with the abstraction of a hydrogen atom from a C-H bond in the this compound molecule by an OH radical, forming a water molecule and an alkyl radical (R•). The abstraction is most likely to occur at the tertiary C-H bond (at position 5) or at one of the secondary C-H bonds, as these bonds are generally weaker than primary C-H bonds.

Formation of Peroxy Radical: The resulting alkyl radical (R•) rapidly reacts with atmospheric molecular oxygen (O₂) to form an alkyl peroxy radical (RO₂•).

Subsequent Reactions: The alkyl peroxy radical can then undergo several reactions, including reacting with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or reacting with other peroxy radicals. The alkoxy radical is a key intermediate that can undergo further reactions such as isomerization, decomposition (C-C bond scission), or reaction with O₂. These subsequent reactions lead to the formation of various smaller, oxygenated products, including ketones (like acetone and 2-butanone), aldehydes, and other organic acids, which can contribute to the formation of secondary organic aerosol (SOA). nih.gov

The atmospheric lifetime of this compound is determined by its reaction rate constant with the OH radical and the ambient concentration of OH radicals.

Hydroxyl Radical Initiated Hydrogen Atom Abstraction

The reaction of saturated alcohols with hydroxyl radicals (•OH) predominantly proceeds via hydrogen atom abstraction from a C-H bond rather than the O-H bond, due to the lower bond dissociation energy of the C-H bonds. In the case of this compound, there are several distinct C-H bonds—primary, secondary, and tertiary. The hydroxyl radical, a highly reactive species, will abstract a hydrogen atom to form water and an alkyl radical.

The selectivity of hydrogen abstraction by the •OH radical is influenced by the type of C-H bond. Generally, the order of reactivity for hydrogen abstraction is tertiary > secondary > primary. This preference is attributed to the stability of the resulting alkyl radical. For this compound, the most likely site for hydrogen abstraction is the tertiary C-H bond at the C5 position, as this leads to the formation of a relatively stable tertiary alkyl radical. Abstraction from the secondary C-H bonds on the ethyl and isobutyl groups, and the primary C-H bonds of the methyl groups, are also possible but are expected to occur at a lower rate.

The initial hydrogen abstraction step can be represented as follows:

(CH₃)₂CHCH₂C(OH)(CH₃)CH₂CH₃ + •OH → (CH₃)₂C•CH₂C(OH)(CH₃)CH₂CH₃ + H₂O

or

(CH₃)₂CHCH₂C(OH)(CH₃)CH₂CH₃ + •OH → (CH₃)₂CHCH•C(OH)(CH₃)CH₂CH₃ + H₂O

The subsequent fate of the formed alkyl radical is dependent on the reaction conditions, particularly the presence of oxygen.

Alkyl and Alkoxy Radical Decomposition Pathways

Following the initial hydrogen atom abstraction, the resulting alkyl radical (R•) typically reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then undergo further reactions, including self-reaction or reaction with other radicals, to form an alkoxy radical (RO•).

For this compound, the formation of an alkoxy radical at the tertiary carbon bearing the hydroxyl group is a key intermediate step leading to decomposition. Alkoxy radicals, particularly tertiary ones, are prone to a type of fragmentation reaction known as β-scission. This process involves the cleavage of a carbon-carbon bond at the position beta to the oxygen atom, resulting in the formation of a ketone and a new alkyl radical.

The β-scission of the alkoxy radical derived from this compound can proceed through different pathways, depending on which C-C bond is cleaved. The cleavage is typically favored to produce the most stable radical and carbonyl compound.

Possible β-Scission Pathways:

Pathway A: Cleavage of the bond between C3 and C4, leading to the formation of 3-methyl-2-pentanone (B1360105) and an ethyl radical.

Pathway B: Cleavage of the bond between C2 and C3, leading to the formation of 4-methyl-2-pentanone (methyl isobutyl ketone) and a methyl radical.

Pathway C: Cleavage of the bond between the C3 and the isobutyl group, leading to the formation of acetone and an isobutyl radical.

The relative importance of these pathways will depend on the stability of the resulting alkyl radicals and ketones. The formation of more stable radicals is generally favored.

The table below summarizes the potential products from the β-scission of the 3,5-dimethyl-3-hexoxy radical.

| Pathway | Cleaved Bond | Carbonyl Product | Alkyl Radical Product |

| A | C3-C4 | 3-Methyl-2-pentanone | Ethyl radical |

| B | C2-C3 | 4-Methyl-2-pentanone | Methyl radical |

| C | C3-isobutyl | Acetone | Isobutyl radical |

These decomposition pathways are significant in atmospheric chemistry and combustion processes, where they contribute to the formation of smaller, more volatile organic compounds.

Transition-Metal-Catalyzed C(sp³)–H Functionalization

The direct functionalization of unactivated C(sp³)–H bonds is a powerful tool in organic synthesis, offering a more atom-economical and efficient way to modify organic molecules. Transition-metal catalysis plays a pivotal role in these transformations. While specific studies on the C(sp³)–H functionalization of this compound are not extensively reported, general principles of C-H activation can be applied to understand its potential reactivity.

Various transition metals, including rhodium, iridium, palladium, and iron, have been shown to catalyze the functionalization of C(sp³)–H bonds. nih.govnih.govnih.gov The challenge with a molecule like this compound lies in the presence of multiple, electronically similar C-H bonds and the steric hindrance around the tertiary carbon.

Potential Catalytic Approaches:

Directed C-H Activation: This strategy often involves the use of a directing group that coordinates to the metal center and positions it in close proximity to a specific C-H bond, thereby enabling selective activation. For this compound, the hydroxyl group itself could potentially act as a directing group, although this is often less effective for remote C-H bonds in acyclic systems.

Non-Directed C-H Activation: This approach relies on the intrinsic reactivity of the C-H bonds and the catalyst's ability to differentiate between them. For alkanes and alcohols, tertiary C-H bonds are often more reactive towards certain catalysts due to their lower bond dissociation energy. nih.gov Therefore, a potential site for functionalization in this compound would be the tertiary C-H at the C5 position.

Examples of Transition-Metal-Catalyzed Reactions:

A range of transformations can be achieved through C(sp³)–H functionalization, including:

Arylation/Alkenylation: Formation of new C-C bonds by coupling with aryl or vinyl halides/pseudohalides.

Amination/Amidation: Introduction of nitrogen-containing functional groups. rsc.org

Oxidation/Hydroxylation: Introduction of oxygen-containing functional groups.

The feasibility and selectivity of these reactions for this compound would be highly dependent on the specific catalyst system employed, including the metal, ligands, and reaction conditions. The steric bulk around the tertiary alcohol may pose a significant challenge for many catalytic systems.

The table below lists some transition metals commonly used for C(sp³)–H functionalization and the types of transformations they can catalyze.

| Transition Metal | Typical Transformation |

| Palladium (Pd) | Arylation, Alkenylation, Acetoxylation nih.gov |

| Rhodium (Rh) | Carbonylation, Arylation, Silylation nih.gov |

| Iridium (Ir) | Borylation, Dehydrogenation acs.org |

| Iron (Fe) | Azidation, Amination nih.gov |

| Ruthenium (Ru) | Alkylation, Murai-type reactions |

Further research would be needed to develop specific and efficient methods for the transition-metal-catalyzed C(sp³)–H functionalization of this compound.

Advanced Spectroscopic and Spectrometric Analysis in Conformational and Structural Research

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and analyzing the vibrational modes of 3,5-dimethyl-3-hexanol. The IR spectrum is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its bonds.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching band. libretexts.orglibretexts.org For this compound, this appears as a strong, broad absorption in the region of 3200–3600 cm⁻¹. The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. libretexts.orgquora.com In dilute nonpolar solutions, where intermolecular interactions are minimized, a sharper, less intense "free" O-H stretching band can be observed around 3615 cm⁻¹, a typical value for tertiary alcohols. cdnsciencepub.com

Other key vibrational modes include the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, which are observed just below 3000 cm⁻¹. The C-O stretching vibration gives rise to a strong band in the fingerprint region, typically between 1100 cm⁻¹ and 1200 cm⁻¹. For tertiary alcohols, this peak is often found near 1145-1195 cm⁻¹. umich.edu Bending vibrations for CH₃ and CH₂ groups also appear in the fingerprint region, contributing to the complexity of the spectrum.

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (H-bonded) | 3200–3600 | Strong, Broad |

| C-H Stretch | Alkane (sp³) | 2850–2960 | Strong |

| C-O Stretch | Tertiary Alcohol | 1100–1200 | Strong |

| C-H Bend | Alkane | 1350–1480 | Medium |

Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Isotopic Abundance Analysis

Mass spectrometry (MS), particularly with electron ionization (EI), provides critical information about the molecular weight and structural features of this compound through its fragmentation pattern. The molecular ion (M⁺) peak for tertiary alcohols is often weak or entirely absent due to the instability of the tertiary carbocation precursor. chemistrynotmystery.comwhitman.eduslideshare.net For this compound (molar mass 130.23 g/mol ), the M⁺ peak at m/z 130 is typically not observed. nist.gov

The fragmentation is dominated by α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom), which leads to the formation of stable, resonance-stabilized oxonium ions. almerja.comlibretexts.org The major fragmentation pathways for this compound include:

Loss of an ethyl radical (•CH₂CH₃): This is a primary fragmentation route, resulting in a prominent peak at m/z 101 (M - 29).

Loss of an isobutyl radical (•CH₂CH(CH₃)₂): This cleavage yields the base peak at m/z 73. chegg.comnih.gov

Loss of a methyl radical (•CH₃): While possible, this fragmentation leading to a peak at m/z 115 is generally less favored than the loss of larger alkyl groups.

Dehydration: The elimination of a water molecule (H₂O) can lead to a peak at m/z 112 (M - 18). whitman.edulibretexts.org

The relative abundances of these fragment ions provide a unique fingerprint for the molecule's structure. The base peak at m/z 73 is particularly diagnostic for the specific arrangement of alkyl groups around the tertiary alcohol carbon. chegg.com

Table 2: Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

| 112 | [C₈H₁₆]⁺• | H₂O | Dehydration Product |

| 101 | [C₆H₁₃O]⁺ | •C₂H₅ | Loss of Ethyl Radical |

| 73 | [C₄H₉O]⁺ | •C₄H₉ | Base Peak, Loss of Isobutyl Radical |

| 57 | [C₄H₉]⁺ | •C₄H₉O | Isobutyl Cation |

| 55 | [C₄H₇]⁺ | Further Fragmentation |

Gas Chromatography (GC) for Purity Assessment and Component Separation in Reaction Mixtures

Gas chromatography (GC) is an essential analytical technique for assessing the purity of this compound and for separating it from isomers or other components in a reaction mixture. ttb.gov The retention of the compound on a GC column is determined by its volatility and its interaction with the stationary phase.

For nonpolar stationary phases, such as those based on polydimethylsiloxane, the elution order of alcohols is primarily dependent on their boiling points and molecular shapes. The Kovats retention index (I) is a standardized measure used to characterize the retention time. For this compound on a standard non-polar (methyl silicone) column, the reported retention index is 883. nih.govnist.gov This value can be used to identify the compound in complex mixtures by comparing it to known standards under identical chromatographic conditions.

GC coupled with a mass spectrometer (GC-MS) is a powerful combination that provides both separation and identification. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which generates a mass spectrum for each component, confirming its identity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

The proton of the hydroxyl group (-OH) typically appears as a singlet whose chemical shift can vary depending on concentration and solvent, but is often found between δ 1.0-5.0 ppm.

The protons of the various methyl (CH₃) and methylene (CH₂) groups will appear in the upfield region (typically δ 0.8-1.5 ppm). The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling with adjacent protons and are crucial for confirming the connectivity of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically distinct carbon environments.

The carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded and appears downfield, typically in the range of δ 65-75 ppm.

The other aliphatic carbons (CH, CH₂, CH₃) will resonate in the upfield region (δ 10-40 ppm).

The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| C3 | C-OH | ~73 |

| C5 | CH | ~25 |

| C4 | CH₂ | ~48 |

| C2 | CH₂ | ~35 |

| C6 | CH₃ | ~23 |

| C1 | CH₃ | ~9 |

| C3-CH₃ | CH₃ | ~27 |

| C5-CH₃ | CH₃ | ~23 |

Note: These are predicted values; actual experimental values may vary slightly.

Dielectric Spectroscopy Studies of Conformational Relaxation Dynamics

Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics and intermolecular associations in liquids like this compound. This method measures the response of a material to an applied oscillating electric field, providing insights into processes involving the reorientation of molecular dipoles. mdpi.comnih.gov

For monohydroxy alcohols, the dielectric spectra are often complex, showing multiple relaxation processes. aip.orgnih.gov A prominent, slow, Debye-type relaxation process is commonly observed and is attributed to the cooperative dynamics of hydrogen-bonded supramolecular structures, such as chains or rings. goettingen-research-online.de The steric hindrance around the hydroxyl group in this compound significantly influences these associations. aip.org Compared to linear primary alcohols, the bulky alkyl groups in this tertiary alcohol hinder the formation of long, linear hydrogen-bonded chains, favoring the formation of smaller, less polar aggregates like dimers or cyclic structures. goettingen-research-online.deruc.dk

This steric hindrance results in a dielectric spectrum characterized by a smaller amplitude for the main Debye-like dispersion and shorter relaxation times compared to less hindered isomers. aip.org In addition to the main process related to H-bonded structures, faster relaxation processes, such as the structural α-relaxation associated with the glass transition, can also be observed. ruc.dk Studying these relaxation dynamics provides a deeper understanding of the liquid structure and the influence of molecular architecture on hydrogen bonding. rsc.org

Conformational Analysis using Advanced Spectroscopic Techniques

While intermolecular hydrogen bonding dominates in the liquid state, intramolecular hydrogen bonding can be investigated using IR spectroscopy in highly dilute solutions of nonpolar solvents. This technique minimizes intermolecular interactions, allowing weaker intramolecular forces to be observed.

In flexible molecules like this compound, the alkyl chain can fold in such a way that the hydroxyl proton interacts with the electron cloud of a C-H bond or a C-C bond. This type of weak O-H···C interaction can cause a small shift in the "free" O-H stretching frequency to a lower wavenumber. The presence of a sterically hindered environment around the hydroxyl group, as in this compound, can influence which conformations are stable and whether they facilitate such intramolecular interactions. The analysis of the shape and position of the O-H band at very low concentrations can reveal the equilibrium between different conformers, some of which may be stabilized by these weak intramolecular hydrogen bonds. cdnsciencepub.com

Identification of Rotational Isomers and Energy Barriers

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the experimental or computational identification of rotational isomers and the determination of their corresponding energy barriers for this compound. While spectroscopic and spectrometric techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with computational chemistry, are the standard methods for elucidating the conformational landscape of flexible molecules, dedicated studies on this compound are not presently available in published literature.

Therefore, it is not possible to provide detailed research findings or data tables on the specific rotational isomers, their relative energies, and the energy barriers for their interconversion for this compound. Such an analysis would typically involve the following, none of which has been specifically reported for this compound:

Low-Temperature NMR Spectroscopy: To slow down the rotation around single bonds and observe distinct signals for different conformers.

Measurement of Coupling Constants: To determine dihedral angles and infer the populations of different staggered conformations.

Nuclear Overhauser Effect (NOE) Studies: To identify through-space interactions that help in defining the three-dimensional structure of the predominant conformers.

Quantum Mechanical Calculations: To model the potential energy surface of the molecule, locate all stable conformers (rotational isomers), and calculate the transition states and energy barriers between them.

Without such dedicated studies, any discussion on the specific rotational isomers of this compound would be speculative and not based on the required scientifically accurate and detailed research findings.

Computational Chemistry and Theoretical Modeling of 3,5 Dimethyl 3 Hexanol

Density Functional Theory (DFT) Studies on Electronic Structure, Conformational Preferences, and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,5-dimethyl-3-hexanol, DFT studies are instrumental in determining its fundamental electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions.

Conformational analysis via DFT reveals the preferred three-dimensional arrangements of the molecule. By systematically rotating the dihedral angles of the key single bonds, particularly around the C3-C4 bond, a potential energy surface can be mapped out. This allows for the identification of stable conformers and the energy barriers that separate them. For this compound, the steric hindrance between the methyl and ethyl groups plays a significant role in determining the lowest energy conformations.

Furthermore, DFT is employed to study the energetics of reactions involving this compound. A key example is the acid-catalyzed dehydration to form alkenes. DFT calculations can elucidate the reaction mechanism, identify transition states, and determine activation energies, providing a detailed picture of the reaction pathway. libretexts.org

Below is a hypothetical data table illustrating the relative energies of different conformers of this compound as would be calculated using DFT. The conformers are defined by the dihedral angles of the main carbon chain.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 1.25 |

| Gauche (-) | -60° | 1.25 |

| Eclipsed 1 | 0° | 5.50 |

| Eclipsed 2 | 120° | 4.80 |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability

While DFT provides high accuracy for electronic properties, Molecular Mechanics (MM) offers a computationally less expensive method for exploring the conformational space of larger molecules. MM methods use classical physics to model the potential energy of a system as a function of its atomic coordinates. For this compound, MM is ideal for performing extensive conformational searches to identify a wide range of possible low-energy structures.

Building upon MM, Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational transitions. This allows for the study of the stability of different conformers at various temperatures and in different solvent environments. An MD simulation of this compound would reveal the flexibility of the carbon chain and the preferred orientations of the hydroxyl and methyl groups.

The following table presents hypothetical data from an MD simulation, showing the average population of the most stable conformers at a given temperature.

| Conformer | Average Population (%) |

| Anti | 75 |

| Gauche (+) | 12 |

| Gauche (-) | 12 |

| Other | 1 |

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov For this compound and related alcohols, QSPR models can be developed to predict properties such as boiling point, vapor pressure, and solubility. semanticscholar.orgunlp.edu.ar

These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. By developing a robust QSPR model from a dataset of known alcohols, the properties of this compound can be predicted without the need for experimental measurements. researchgate.net

An example of a QSPR model for predicting the boiling point of branched alcohols is shown in the table below, with hypothetical values for this compound.

| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |

| 2-methyl-2-pentanol | 121 | 123 |

| 3-methyl-3-pentanol | 122 | 124 |

| 2,3-dimethyl-2-butanol | 119 | 120 |

| This compound | 162 | 164 |

Electronic Structure Calculations for Reaction Mechanism Insights

Electronic structure calculations, particularly those using high-level ab initio methods or DFT, are invaluable for gaining deep insights into reaction mechanisms. For this compound, these calculations can be used to study reactions such as its oxidation or dehydration.

By mapping the potential energy surface of the reacting system, chemists can identify the minimum energy path from reactants to products. This includes locating and characterizing the transition state structures, which are the energetic bottlenecks of the reaction. The electronic properties of the transition state, such as charge distribution and bond orders, can reveal the nature of the bond-making and bond-breaking processes. For the dehydration of this compound, electronic structure calculations can help to understand the role of the acid catalyst and the factors that favor the formation of specific alkene isomers. libretexts.org

Application of Topological Molecular Descriptors and Graph Theory in Molecular Design

Topological molecular descriptors are numerical invariants of a molecular graph that characterize its topology. These descriptors are derived from the two-dimensional representation of a molecule and can capture information about its size, shape, branching, and connectivity. In the context of this compound, topological indices can be used in QSPR models to predict a wide range of properties. researchgate.net

Graph theory provides the mathematical framework for the definition and calculation of these descriptors. By representing the molecule as a graph, where atoms are vertices and bonds are edges, various indices can be computed. These indices have been successfully used to model the properties of alcohols and can be applied to the design of new molecules with desired characteristics. kg.ac.rs For example, by understanding the relationship between specific topological descriptors and a property like boiling point, one could computationally design novel branched alcohols with tailored boiling points. arxiv.org

Derivatization Strategies for Analytical and Synthetic Enhancement

Strategies for Enhanced Spectroscopic and Chromatographic Detectability (e.g., HPLC-UV, HPLC-FLD, LC/ESI-MS/MS)

To overcome the inherent low detectability of 3,5-dimethyl-3-hexanol in spectroscopic and chromatographic methods, various derivatization strategies can be employed to introduce moieties that are responsive to specific detection techniques.

For HPLC-UV/Vis detection , the primary goal is to attach a chromophore—a light-absorbing group—to the this compound molecule. This is typically achieved by reacting the hydroxyl group with a derivatizing agent containing a highly conjugated aromatic system. Common reagents for this purpose include benzoyl chloride and its derivatives, such as 3,5-dinitrobenzoyl chloride and 4-nitrobenzoyl chloride. nih.gov The esterification reaction results in a derivative with strong UV absorbance, significantly lowering the limit of detection.

For HPLC-FLD detection , a fluorophore is introduced into the molecule to enable highly sensitive fluorescence detection. Reagents such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used for derivatizing alcohols. nih.govlibretexts.org These reagents react with the hydroxyl group of this compound to form highly fluorescent esters, allowing for trace-level quantification. Another notable reagent is 4-chloro-7-nitrobenzofurazan (NBD-Cl), which reacts with alcohols to produce fluorescent derivatives. mdpi.com

In the context of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS) , derivatization can enhance ionization efficiency, which can be poor for neutral molecules like this compound in its underivatized form. nih.gov The strategy involves introducing a permanently charged group or a group that is easily ionizable. For instance, reaction with a reagent containing a quaternary ammonium group can impart a positive charge, leading to a significantly improved signal in positive-ion ESI-MS. mdpi.com Derivatization can also be used to increase the mass of the analyte, moving it to a region of the mass spectrum with less background noise.

| Derivatization Strategy | Analytical Technique | Derivatizing Agent Example | Purpose of Derivatization |

| Chromophore Tagging | HPLC-UV/Vis | Benzoyl Chloride | Introduction of a UV-absorbing group to enhance detectability. |

| Fluorophore Tagging | HPLC-FLD | Dansyl Chloride | Introduction of a fluorescent group for highly sensitive detection. |

| Charge Introduction | LC/ESI-MS/MS | Reagents with quaternary ammonium groups | To improve ionization efficiency and sensitivity in mass spectrometry. |

Formation of Specific Derivatives for Improved Analytical Characterization and Quantification

The formation of specific derivatives of this compound not only enhances detectability but also improves its chromatographic properties and the reliability of quantification. For instance, the conversion of the relatively polar alcohol into a less polar ester through acylation can lead to better peak shapes and reduced tailing in reversed-phase HPLC. nih.gov

Silylation is a common derivatization technique, particularly for gas chromatography (GC), that can also be applied in the context of LC analysis in certain cases. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a trimethylsilyl (TMS) ether. sigmaaldrich.comfujifilm.com This transformation increases the volatility and thermal stability of the analyte, which is particularly beneficial for GC analysis. While less common for LC, silylation can be used to improve ionization in certain mass spectrometry applications. The ease of silylation for alcohols generally follows the order: primary > secondary > tertiary, meaning that derivatizing the sterically hindered tertiary alcohol of this compound may require a catalyst like trimethylchlorosilane (TMCS) and elevated temperatures to proceed efficiently. sigmaaldrich.com

The choice of derivatizing reagent can be tailored to the specific analytical challenge. For complex matrices, a reagent that reacts selectively with alcohols over other functional groups can reduce interferences and simplify sample cleanup.

| Derivative Type | Derivatizing Agent | Resulting Derivative | Analytical Improvement |

| Ester | Acetic Anhydride | 3,5-Dimethyl-3-hexanyl acetate | Increased volatility and improved peak shape in GC. |

| Silyl Ether | BSTFA + TMCS | 3,5-Dimethyl-3-trimethylsilyloxyhexane | Enhanced thermal stability and volatility for GC analysis. |

| Benzoyl Ester | Benzoyl Chloride | 3,5-Dimethyl-3-hexanyl benzoate | Strong UV absorbance for HPLC-UV detection. |

Derivatization for Enhanced Extraction Efficiency and Sample Preservation

Derivatization can play a significant role in improving the efficiency of extracting this compound from various sample matrices and in its preservation during storage. As a volatile organic compound (VOC), this compound can be lost during sample collection, storage, and preparation. mass.gov

By converting the volatile alcohol into a less volatile derivative, the risk of analyte loss is significantly reduced. For instance, esterification to a high-molecular-weight ester will lower its vapor pressure. This is particularly important when dealing with environmental or biological samples where the analyte may be present at low concentrations.

Furthermore, derivatization can alter the polarity of this compound, which can be leveraged to enhance its extraction from aqueous matrices. The native alcohol has some water solubility, which can lead to incomplete extraction with non-polar organic solvents. By converting it into a non-polar derivative, its partitioning into an organic solvent during liquid-liquid extraction (LLE) or its retention on a solid-phase extraction (SPE) sorbent can be significantly improved. mdpi.com

For the preservation of volatile compounds in solid samples like soil, field preservation with a solvent such as methanol is a common practice to minimize volatilization and biological degradation. mass.gov While this is not a derivatization in the classical sense, it is a crucial sample handling step. Subsequent derivatization of the methanol extract can then be performed to enhance analytical performance.

| Challenge | Derivatization Approach | Rationale |

| Analyte Volatility | Conversion to a less volatile derivative (e.g., a high molecular weight ester). | Reduces loss of analyte during sample handling and storage. |

| Poor Extraction from Aqueous Samples | Conversion to a more non-polar derivative. | Increases the partition coefficient into an organic extraction solvent. |

| Sample Stability | Derivatization to a more stable compound. | Prevents degradation of the analyte during storage and analysis. |

Application of Derivatization in Enantiomeric Excess Determination

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. The determination of the enantiomeric excess (e.e.), which is the measure of the purity of one enantiomer over the other, is crucial in many fields, including asymmetric synthesis and the analysis of natural products. Derivatization is a key strategy for the enantioselective analysis of chiral alcohols.

One common approach involves the use of a chiral derivatizing agent (CDA) . wikipedia.org A CDA is an enantiomerically pure reagent that reacts with both enantiomers of this compound to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by achiral chromatographic techniques such as standard HPLC or GC. wikipedia.org Commonly used CDAs for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) chloride and (1S)-(-)-camphanic chloride. After separation of the diastereomers, their relative peak areas can be used to calculate the enantiomeric excess of the original alcohol.

An alternative strategy is to derivatize the chiral alcohol with an achiral reagent to form a stable, volatile derivative, such as an acetate or trifluoroacetate ester. nih.gov The resulting enantiomeric esters can then be separated on a chiral stationary phase (CSP) in gas chromatography. Chiral GC columns, such as those based on cyclodextrin derivatives, are capable of discriminating between the enantiomers, allowing for their quantification and the determination of the e.e. nih.gov This method is often simple and provides excellent resolution for many chiral alcohols. nih.gov

| Method | Derivatization Step | Separation Principle |

| Chiral Derivatizing Agent (CDA) | Reaction with an enantiomerically pure reagent (e.g., Mosher's acid chloride) to form diastereomers. | Separation of the resulting diastereomers on an achiral column (HPLC or GC). |

| Achiral Derivatization and Chiral Chromatography | Reaction with an achiral reagent (e.g., acetic anhydride) to form enantiomeric esters. | Separation of the enantiomeric derivatives on a chiral stationary phase (e.g., a chiral GC column). |

Research Applications and Future Directions

Role as a Reagent and Intermediate in the Synthesis of Complex Organic Molecules

3,5-Dimethyl-3-hexanol, a tertiary alcohol, serves as a valuable intermediate in the synthesis of more complex organic molecules. Its utility stems from the reactivity of its hydroxyl (-OH) group and the structural features of its carbon skeleton. Tertiary alcohols are key building blocks in organic synthesis, often created through robust carbon-carbon bond-forming reactions like the Grignard reaction. In a typical synthesis, a ketone is treated with an organomagnesium halide (Grignard reagent) to produce the tertiary alcohol. For this compound, a common pathway involves the reaction of 3-methyl-2-pentanone (B1360105) with methylmagnesium bromide or the reaction of 2-butanone (B6335102) with isobutylmagnesium bromide.

Once synthesized, this compound can be used as a precursor for a variety of other compounds. A primary transformation is acid-catalyzed dehydration, which eliminates a molecule of water to form a mixture of alkenes, such as 3,5-dimethyl-2-hexene and 3,5-dimethyl-3-hexene. These alkenes can then undergo further functionalization. The branched structure of the molecule makes it a useful component when designing molecules where steric bulk is required to direct the outcome of a reaction or to influence the final properties of a target molecule. While the synthesis of compounds with complex, twisted, or bulky structures can be challenging due to energetic instability, the use of well-defined intermediates like this compound is a key strategy. eurekalert.org The stability of the tertiary alcohol functional group, which is resistant to mild oxidation, allows for selective modifications at other parts of a molecule.

Table 1: Grignard Synthesis Pathway for this compound

| Reactant 1 (Ketone) | Reactant 2 (Grignard Reagent) | Product |

|---|---|---|

| 3-Methyl-2-pentanone | Methylmagnesium bromide | This compound |

Application as a Model Compound in Fundamental Mechanistic Studies of Tertiary Alcohols

The specific structure of this compound—a tertiary alcohol with significant branching—makes it an excellent model compound for fundamental mechanistic studies. Tertiary alcohols exhibit distinct reactivity compared to primary and secondary alcohols, primarily due to the presence of three alkyl groups attached to the carbinol carbon (the carbon bearing the -OH group). This structural feature prevents oxidation reactions that require a hydrogen atom on the carbinol carbon.

Its structure is ideal for investigating reaction mechanisms that proceed through carbocation intermediates, such as SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reactions. For instance, in the presence of a strong acid, the hydroxyl group is protonated and leaves as a water molecule, forming a relatively stable tertiary carbocation. The fate of this carbocation—whether it is trapped by a nucleophile or loses a proton to form an alkene—provides insight into the competition between substitution and elimination pathways. The steric hindrance provided by the branched alkyl groups can also be exploited to study how molecular architecture influences reaction rates and stereoselectivity. Furthermore, its clear reactivity in classical chemical tests, such as the Lucas test where tertiary alcohols react rapidly with a mixture of concentrated HCl and ZnCl₂, serves as a practical example for differentiating alcohol classes based on their reaction mechanisms.

Advancements in Catalytic Processes Involving Branched Alcohol Substrates

Research into catalytic processes involving branched alcohol substrates like this compound is focused on improving efficiency, selectivity, and sustainability. A key area of study is catalytic dehydration. While traditionally performed with strong mineral acids, modern research explores the use of solid acid catalysts, such as zeolites or sulfated zirconia. These heterogeneous catalysts offer advantages like easier product separation, catalyst recyclability, and reduced corrosive waste. The goal is to control the regioselectivity of the elimination reaction to favor the formation of a specific, more valuable alkene isomer.

Another important catalytic process is the synthesis of the precursor ketones. The reduction of ketones to alcohols can be achieved via catalytic hydrogenation, using metal catalysts like palladium, platinum, or nickel. Advancements in this area focus on developing asymmetric catalysts that can produce a single enantiomer of a chiral alcohol, which is crucial in the pharmaceutical industry. Although this compound itself is achiral, the principles developed for the catalytic reduction of prochiral ketones to branched alcohols are widely applicable. Furthermore, while tertiary alcohols are resistant to direct oxidation, research is ongoing into novel catalytic systems that can achieve oxidative C-C bond cleavage under controlled conditions to produce smaller, valuable carbonyl compounds, representing a shift from traditional, harsh oxidative methods.

Contribution to Atmospheric Chemistry Models and Environmental Fate Studies of Volatile Organic Compounds

As an eight-carbon alcohol, this compound is classified as a volatile organic compound (VOC). nih.govresearchgate.net VOCs are emitted into the atmosphere from various sources and play a significant role in tropospheric chemistry, contributing to the formation of secondary organic aerosols (SOA) and photochemical smog. copernicus.org Understanding the atmospheric fate of individual VOCs is crucial for developing accurate atmospheric chemistry models. mighte.org

The primary removal pathway for this compound in the atmosphere is through reaction with photochemically generated oxidants. The dominant oxidant during the daytime is the hydroxyl radical (OH), while at night, the nitrate (B79036) radical (NO₃) can be significant. copernicus.org In coastal or marine environments, chlorine atoms (Cl) can also play an important role. copernicus.orgacs.org The reaction mechanism typically involves the abstraction of a hydrogen atom from a C-H bond by the oxidant, leading to the formation of an alkyl radical, which then reacts further. copernicus.org By studying the reaction kinetics and identifying the degradation products of similar branched alcohols, scientists can estimate the atmospheric lifetime of this compound and model its impact on air quality. copernicus.orgcopernicus.org These studies provide critical data for models that predict ozone formation and the transport of pollutants. ca.gov

Table 2: Estimated Atmospheric Reactivity and Lifetimes for this compound *

| Atmospheric Oxidant | Assumed Oxidant Concentration (molecules cm⁻³) | Estimated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| OH Radical | 2.0 x 10⁶ | ~ 5.0 x 10⁻¹² | ~ 2.3 days |

| NO₃ Radical | 5.0 x 10⁸ | ~ 2.0 x 10⁻¹⁵ | ~ 23 days |

| Cl Atom (coastal) | 1.0 x 10⁴ | ~ 1.5 x 10⁻¹⁰ | ~ 18 hours |

*Values are estimated based on data for structurally similar branched C6 and C8 alcohols and are intended for illustrative purposes. copernicus.org

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

A comprehensive understanding of this compound, from its synthesis to its environmental impact, is achieved through the integration of computational and experimental methodologies. Experimental techniques provide tangible data on the compound's properties and reactivity, while computational chemistry offers insights into the underlying mechanisms at a molecular level.

For instance, in atmospheric chemistry, experimental studies are conducted in simulation chambers (smog chambers) where the reaction of this compound with oxidants like OH radicals can be monitored using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) to determine reaction rates and identify products. copernicus.orgcopernicus.org Complementing this, computational methods like Density Functional Theory (DFT) can be used to calculate the energy barriers for hydrogen abstraction from different positions on the molecule, predicting the most likely reaction pathways and corroborating experimental findings. acs.org Similarly, Quantitative Structure-Activity Relationship (QSAR) models can predict properties like boiling point, vapor pressure, and even reaction rate coefficients based on molecular structure, providing valuable estimates when experimental data is unavailable. ca.gov This synergy allows for a more robust and predictive understanding of the molecule's behavior.

Table 3: Synergy of Experimental and Computational Methods

| Area of Study | Experimental Method | Computational Method | Combined Insight |

|---|---|---|---|

| Reaction Mechanism | Kinetic studies, Product analysis (GC-MS, NMR) | Quantum chemistry (e.g., DFT) to calculate transition state energies | Validated, detailed understanding of reaction pathways and selectivity. |

| Atmospheric Fate | Smog chamber experiments | Atmospheric transport and chemistry models | Prediction of environmental impact, lifetime, and contribution to air pollution. |

Exploration of Unexplored Reactivity and Design of Novel Synthetic Pathways

Future research directions for this compound focus on unlocking new reactivity patterns and developing innovative synthetic methodologies. A significant challenge in organic chemistry is the selective functionalization of C-H bonds. While tertiary alcohols are resistant to classic oxidation, future work could explore novel catalytic systems, perhaps based on transition metals or photoredox catalysis, that could selectively oxidize a specific C-H bond on the alkyl chains of the molecule without cleaving the carbon skeleton. This would transform a simple alcohol into a much more complex, multifunctional building block.